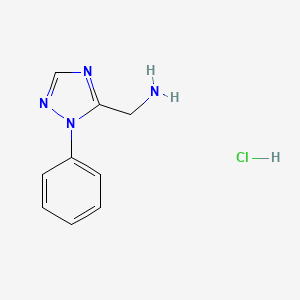

![molecular formula C14H17ClN2OS B2708788 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1322206-74-5](/img/structure/B2708788.png)

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

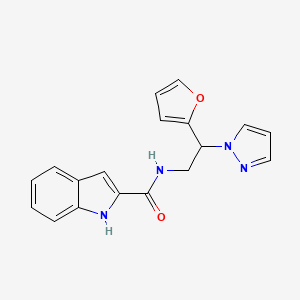

“(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a chemical compound that belongs to the class of thiazolo[5,4-d]thiazoles . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles, such as “this compound”, involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives . These derivatives expand the conjugated backbone of the semiconducting material and are easily prepared . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazolo[5,4-d]thiazole fused (bi)heterocycle . This structure is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .Aplicaciones Científicas De Investigación

Potent Correctors for Cystic Fibrosis Therapy

One study discusses the development of potent s-cis-locked bithiazole correctors, specifically designed to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. These compounds, including variations like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, have shown significant activity in enhancing the cellular processing of DeltaF508-CFTR, a major therapeutic target in cystic fibrosis treatment (Yu et al., 2008).

Anticancer and Antibacterial Activities

Thiazolides, including derivatives related to the compound of interest, have been explored for their anticancer and antibacterial activities. Studies have shown that these compounds can induce cell death in colon carcinoma cell lines and interact with critical cellular components like glutathione S-transferase, highlighting their potential in treating colorectal cancer and their action mechanisms (Brockmann et al., 2014).

Heterocyclic Synthesis Applications

Compounds structurally similar to "(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial in developing new materials, catalysts, and therapeutic agents. For instance, enaminonitriles are used to synthesize new pyrazole, pyridine, and pyrimidine derivatives, showcasing the utility of such compounds in organic synthesis and drug development (Fadda et al., 2012).

Antimicrobial and Antitubercular Screening

Schiff bases derived from compounds with thiazol-2-yl and pyrazol-5-one frameworks have shown significant antimicrobial and antitubercular activity, indicating the potential of related compounds in developing new antimicrobial agents. These studies underline the importance of structural modifications to enhance biological activity against various pathogens, including Mycobacterium tuberculosis (Sivakumar & Rajasekaran, 2013).

Direcciones Futuras

The future directions for the research and development of “(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” and related compounds involve the broadening of the material scope and improvement of the synthetic chemistry behind these molecules . There is a growing interest in thiazolo[5,4-d]thiazole-based materials, notably in the field of organic photovoltaics .

Propiedades

IUPAC Name |

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2OS/c1-8-6-7-9(15)11-10(8)17(5)13(19-11)16-12(18)14(2,3)4/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZQOTXWEGAXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C(C)(C)C)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

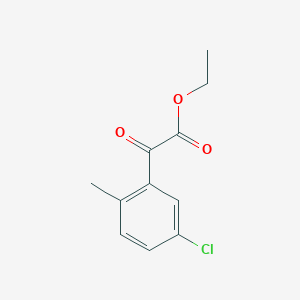

![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)

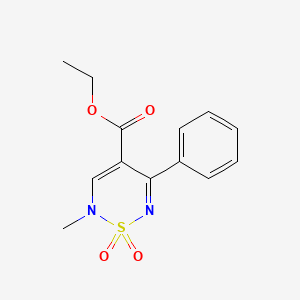

![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)

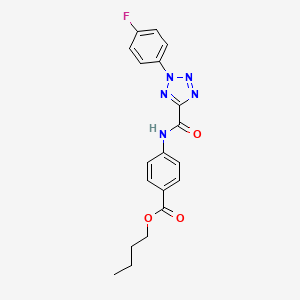

![5-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2708723.png)

![3-amino-N-(4-methoxyphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2708724.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)